molecular formula C16H12N2O5 B2426176 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 920877-31-2

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Cat. No.: B2426176
CAS No.: 920877-31-2
M. Wt: 312.281
InChI Key: SJDGRTMTYKBVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrrole ring, and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid typically involves multiple steps, including the formation of the furan and pyrrole rings, followed by their coupling with the benzoic acid derivative. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furan platform chemicals are utilized . This approach is environmentally friendly and sustainable, aligning with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .

Scientific Research Applications

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The furan and pyrrole rings are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid apart is its unique combination of furan, pyrrole, and benzoic acid moieties, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-14-8-13(15(20)18(14)9-10-4-3-7-23-10)17-12-6-2-1-5-11(12)16(21)22/h1-8,17H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDGRTMTYKBVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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